molecular formula C14H18N6O2 B2876034 5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2097891-66-0

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2876034
CAS No.: 2097891-66-0
M. Wt: 302.338
InChI Key: NBBPJHQWTHVRPF-UHFFFAOYSA-N
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Description

This product is the chemical compound 5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one, provided as a high-purity material for research purposes. The compound features a complex molecular structure integrating pyrimidinone and pyrrolidine rings, linked via a carbonyl group to a 1H-1,2,3-triazole moiety . This specific architecture, particularly the presence of the 1,2,3-triazole group, is often utilized in medicinal chemistry and drug discovery research, for instance in the development of compounds investigated for various pharmacological activities . The structural components suggest potential as a valuable scaffold or intermediate in the synthesis of more complex molecules for biochemical probing. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-10-11(2)15-9-19(14(10)22)8-13(21)18-5-3-12(7-18)20-6-4-16-17-20/h4,6,9,12H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBPJHQWTHVRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Biginelli Protocol

A mixture of ethyl 3-oxobutanoate (5.2 g, 40 mmol), urea (2.4 g, 40 mmol), and 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbaldehyde (20 mmol) is refluxed in ethanol with concentrated sulfuric acid (pH 4–5) at 80°C for 1 hour. The product precipitates upon cooling and is recrystallized in ethanol to yield the dihydropyrimidinone core. This method mirrors the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adapted for aldehyde functionalization.

Key Parameters

  • Catalyst : H2SO4 (pH 4–5) optimizes cyclocondensation.
  • Temperature : 80°C ensures complete ring formation without side reactions.
  • Yield : 35–82% (dependent on aldehyde reactivity).

Post-Synthetic Functionalization via Enaminone Intermediates

Patent US10047071B1 describes a two-step approach using enaminone intermediates to introduce complex substituents at position 3 of the dihydropyrimidinone core.

Enaminone Formation

1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one (0.01 mol) is refluxed with dimethylformamide dimethylacetal (DMF-DMA, 0.013 mol) under solvent-free conditions for 10 hours to yield the enaminone.

Cyclocondensation with Functionalized Aldehydes

The enaminone (0.01 mol) is reacted with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbaldehyde (0.01 mol) and urea (0.01 mol) in glacial acetic acid under reflux. This step installs the 2-oxo-2-[3-(triazolyl)pyrrolidine]ethyl group at position 3.

Advantages

  • Solvent-Free Conditions : Reduces purification complexity.
  • Yield : 60–75% after recrystallization.

Click Chemistry for Triazole-Pyrrolidine Coupling

The triazole-pyrrolidine moiety is synthesized separately and conjugated to the dihydropyrimidinone core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Synthesis of Propargyl-Modified Dihydropyrimidinone

The dihydropyrimidinone core is alkylated with propargyl bromide in the presence of K2CO3 to introduce an alkyne group at position 3.

Triazole-Pyrrolidine Azide Preparation

3-Azidopyrrolidine is synthesized from pyrrolidine-3-amine via diazotization and azide substitution.

CuAAC Conjugation

The propargyl-dihydropyrimidinone (1 eq) and 3-azidopyrrolidine (1.2 eq) are reacted with CuSO4·5H2O (10 mol%) and sodium ascorbate in DMF/H2O (3:1) at 25°C for 12 hours. The triazole ring forms regioselectively, yielding the target compound.

Optimization Data

Parameter Optimal Value Yield
Catalyst Loading 10 mol% Cu 85%
Temperature 25°C 82%
Solvent DMF/H2O 88%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Biginelli Approach : Suitable for small-scale synthesis but limited by aldehyde availability.
  • Enaminone Method : Scalable with reproducible yields but requires strict anhydrous conditions.
  • Click Chemistry : High regioselectivity and modularity but involves multi-step synthesis.

Analytical Validation

  • IR Spectroscopy : C=O stretch at 1640–1680 cm⁻¹ confirms lactam formation.
  • 1H NMR : δ 1.0–1.2 ppm (CH3), δ 3.8–4.2 ppm (pyrrolidine N-CH2), δ 7.8–8.1 ppm (triazole C-H).
  • HPLC Purity : >95% achieved via recrystallization.

Challenges and Limitations

  • Aldehyde Reactivity : Bulky triazole-pyrrolidine aldehydes may hinder Biginelli cyclization, necessitating microwave or ultrasound activation.
  • Triazole Stability : Acidic conditions during Biginelli reactions may protonate the triazole, requiring pH-controlled steps.
  • Regioselectivity in CuAAC : Minor 1,4-triazole isomers (<5%) are observed, requiring chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The pyrimidinone core can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Triazole vs. Thienyl/Piperidine Groups

  • Target compound : The 3-(1H-triazolyl)pyrrolidine moiety introduces hydrogen-bonding capacity and conformational rigidity.
  • 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (): Replaces the triazole-pyrrolidine with a thienyl-pyrazole group, reducing polarity (molecular weight: 287.34 g/mol vs. ~395–430 g/mol for triazole analogs) .
  • 8-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl analogs (): Bulky lipophilic substituents (e.g., dichlorobenzyl) enhance hydrophobic interactions but may compromise solubility .

Research Findings and Data Gaps

While the evidence provides insights into related compounds, critical gaps exist:

Synthetic Protocols: No direct synthesis data for the target compound; extrapolation is required from analogous reductive amination () or nucleophilic substitution () routes.

Crystallographic Data : Structural validation (e.g., via SHELXL, as in ) is unreported but would clarify conformational preferences .

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